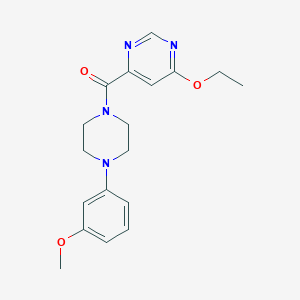

(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone” or EPPM, is a synthetic compound that has been pursued for its potential applications in various fields of research and industry. It is a part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of EPPM is characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Physical and Chemical Properties Analysis

The physical and chemical properties of EPPM are characterized by its molecular formula C18H22N4O3 and a molecular weight of 342.399.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds similar to "(6-Ethoxypyrimidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" have been synthesized and tested for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives, showcasing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem and Youssef (2011) synthesized new Visnagen and Khellin Furochromone Pyrimidine Derivatives, demonstrating significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Potential in Cancer Treatment

Compounds with structural similarities to "this compound" have been evaluated for their potential in cancer treatment. For example, Prinz et al. (2017) reported on derivatives derived from tricyclic heterocycles showing excellent antiproliferative properties against a broad range of cancer cell lines, indicating their potential as tubulin polymerization inhibitors in cancer therapy (Prinz et al., 2017).

Enzyme Inhibition

The research also extends to the exploration of these compounds as enzyme inhibitors. For instance, compounds synthesized from similar chemical structures have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models, which could lead to new treatments for pain (Tsuno et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with akr1c3, a member of the aldo-keto reductase family . This enzyme plays a crucial role in steroid metabolism and resistance to certain chemotherapies .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may inhibit its target enzyme, potentially akr1c3, thereby altering the normal function of the enzyme .

Biochemical Pathways

If akr1c3 is indeed a target, the compound could influence steroid hormone metabolism and other related pathways .

Pharmacokinetics

The lipophilicity and rate of degradation of similar compounds have been shown to influence their pharmacokinetic properties .

Result of Action

If it acts as an inhibitor of akr1c3, it could potentially alter steroid hormone levels and affect cellular processes regulated by these hormones .

Orientations Futures

Propriétés

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-3-25-17-12-16(19-13-20-17)18(23)22-9-7-21(8-10-22)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKHZIVXVLOINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)